molecular formula C23H24N2O4 B2995798 N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946330-85-4

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2995798
CAS No.: 946330-85-4
M. Wt: 392.455
InChI Key: UTHKZXVAHQJKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 2,5-dimethylbenzylamine to form an intermediate Schiff base, which is then cyclized to form the pyridine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, such as antimicrobial properties.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for drug development.

  • Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial RNA polymerase, preventing the transcription of essential genes. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-2-thiophenecarboxamide: This compound shares the dimethoxyphenyl group but has a thiophene ring instead of a pyridine ring.

  • N-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound lacks the 2,5-dimethylbenzyl group.

Uniqueness: The presence of the 2,5-dimethylbenzyl group in this compound provides unique structural and chemical properties that differentiate it from similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-7-8-16(2)17(12-15)14-25-11-5-6-19(23(25)27)22(26)24-20-10-9-18(28-3)13-21(20)29-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKZXVAHQJKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.